

Bisindolylmaleimide V: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bisindolylmaleimide V*

Cat. No.: *B1667442*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide V (BIM V), also known as Ro 31-6045, is a synthetic derivative of the naturally occurring alkaloid staurosporine.[1][2] It belongs to the bisindolylmaleimide class of compounds, which are recognized for their interactions with protein kinases.[3] While many bisindolylmaleimides are potent inhibitors of Protein Kinase C (PKC), **Bisindolylmaleimide V** is notable for its weak activity against PKC, making it an ideal negative control for studies investigating PKC signaling pathways.[1][2] However, it exhibits inhibitory activity against the p70 ribosomal S6 kinase (p70S6K), a crucial regulator of protein synthesis and cell growth.[4][5] This dual characteristic makes **Bisindolylmaleimide V** a valuable tool for dissecting specific signaling cascades in cellular and molecular biology research.

Chemical Structure and Properties

Bisindolylmaleimide V is characterized by a maleimide core substituted with two indole rings and an N-methyl group.[3] This structure confers its specific biological activities and physicochemical properties.

Identifier	Value
IUPAC Name	3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione
Synonyms	BIM V, Ro 31-6045, 2,3-bis(1H-Indol-3-yl)-N-methylmaleimide
CAS Number	113963-68-1
Molecular Formula	C ₂₁ H ₁₅ N ₃ O ₂
Molecular Weight	341.36 g/mol
Appearance	Red-orange to orange crystalline solid
Solubility	DMSO: ≥10 mg/mL Methanol: ~5 mg/mL DMF: 20 mg/mL Ethanol: 20 mg/mL
SMILES	<chem>CN1C(=O)C(=C(C1=O)c1c[nH]c2ccccc12)c1c[nH]c2ccccc12</chem>
InChI	1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3

Biological Activity and Mechanism of Action

The primary utility of **Bisindolylmaleimide V** in research stems from its differential activity against key protein kinases.

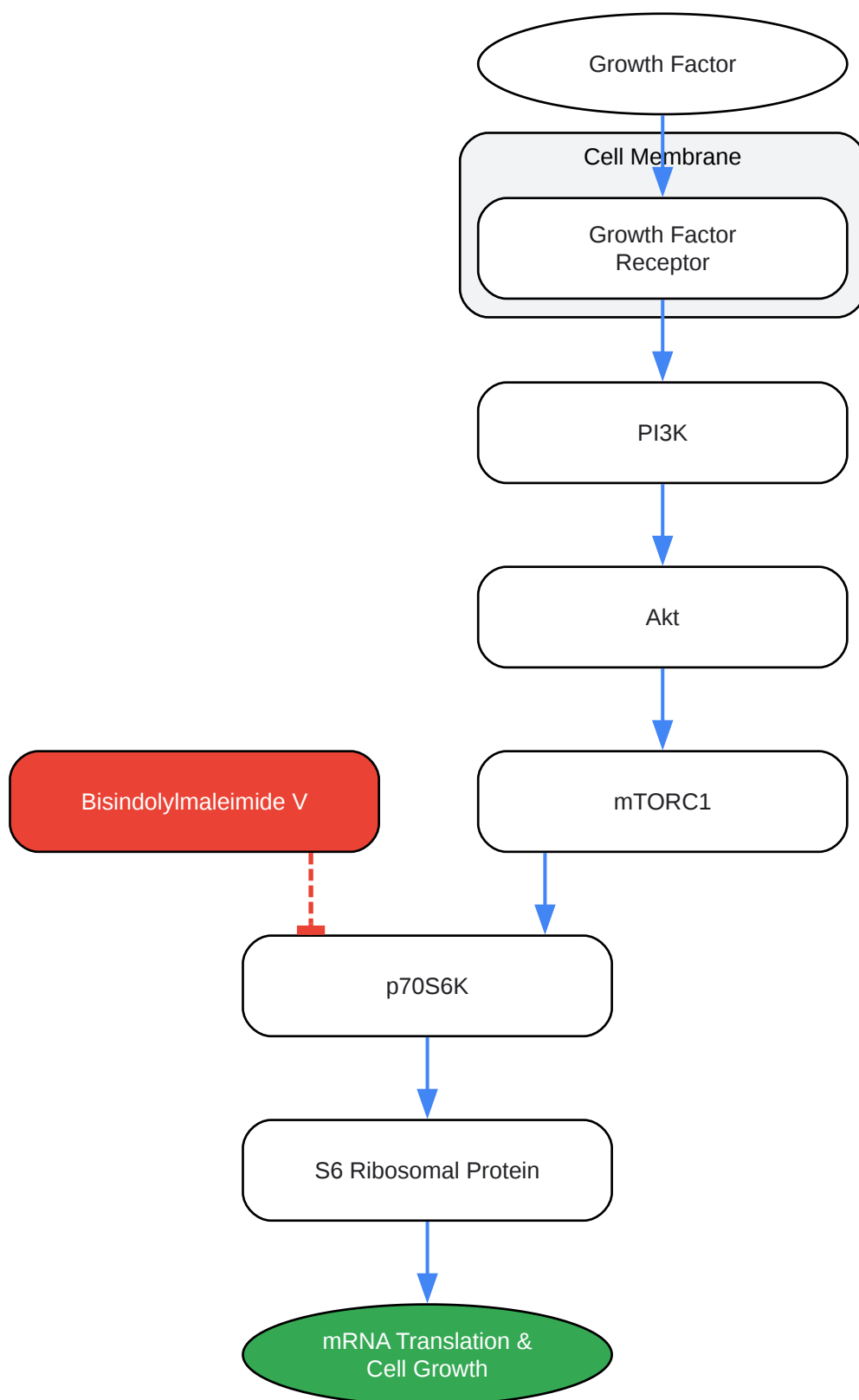
Target	Activity	IC ₅₀ Value	Notes
Protein Kinase C (PKC)	Weak Inhibitor	>100 µM	Often used as a negative control in PKC inhibition studies. [1] [6]
p70S6K/p85S6K (S6K)	Inhibitor	~8 µM	Blocks the in vivo activation of mitogen-stimulated S6K. [1] [4] [5]

Bisindolylmaleimide V's weak inhibition of PKC is attributed to the N-alkylation at the maleimide functional group, a structural feature that differentiates it from potent PKC inhibitors in the same chemical class.[3][6]

Conversely, it effectively blocks the activation of p70S6K, a downstream effector in the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is central to the regulation of cell growth, proliferation, and survival.[9][10] By inhibiting p70S6K, **Bisindolylmaleimide V** prevents the phosphorylation of the S6 ribosomal protein, a key step in the translation of specific mRNAs required for protein synthesis and cell cycle progression.[7][9]

Signaling Pathway Inhibition

Bisindolylmaleimide V primarily impacts the PI3K/Akt/mTOR signaling pathway by targeting a key downstream kinase, p70S6K. This pathway is initiated by various growth factors and mitogens.



[Click to download full resolution via product page](#)

PI3K/Akt/mTOR/p70S6K Signaling Pathway Inhibition by **Bisindolylmaleimide V**.

Experimental Protocols

In Vitro Kinase Assay for p70S6K Inhibition

This protocol outlines a method to determine the inhibitory effect of **Bisindolylmaleimide V** on p70S6K activity using a luminescence-based kinase assay.

Materials:

- Recombinant p70S6K enzyme
- Kinase substrate (e.g., a specific peptide for p70S6K)
- ATP
- **Bisindolylmaleimide V** stock solution (in DMSO)
- Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well white plates
- Microplate reader capable of luminescence detection

Methodology:

- Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of **Bisindolylmaleimide V** in kinase assay buffer. The final DMSO concentration should not exceed 1%.
- Enzyme Reaction:
 - To each well of a 96-well plate, add 5 μL of the diluted **Bisindolylmaleimide V** or vehicle (DMSO).
 - Add 10 μL of a solution containing the p70S6K enzyme in kinase assay buffer.

- Initiate the kinase reaction by adding 10 μ L of a solution containing the substrate and ATP in kinase assay buffer.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding 25 μ L of ADP-Glo™ Reagent.
 - Incubate at room temperature for 40 minutes.
- Luminescence Generation: Add 50 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **Bisindolylmaleimide V** and determine the IC₅₀ value.

Western Blot Analysis of p70S6K Phosphorylation

This protocol describes the detection of phosphorylated p70S6K in cell lysates following treatment with **Bisindolylmaleimide V**.

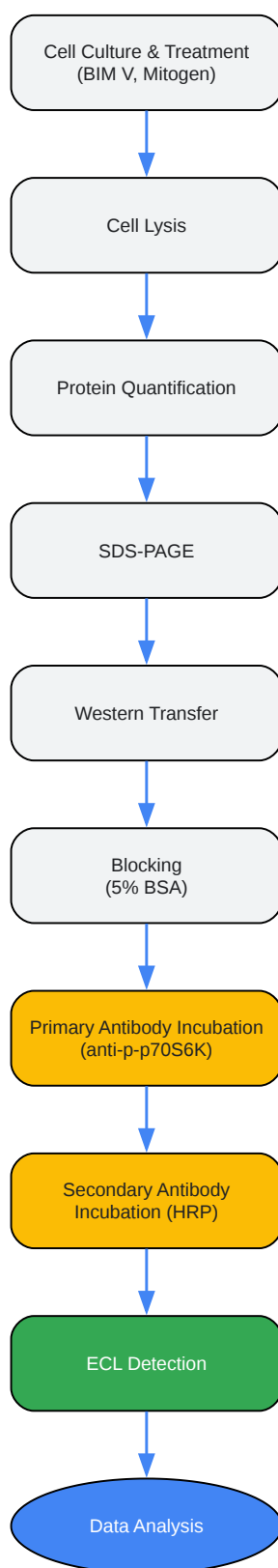
Materials:

- Cell culture reagents
- **Bisindolylmaleimide V**
- Lysis buffer with phosphatase and protease inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer apparatus and nitrocellulose or PVDF membranes

- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-p70S6K (e.g., Thr389) and anti-total-p70S6K
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Methodology:

- Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of **Bisindolylmaleimide V** or vehicle for a specified time. Stimulate with a mitogen (e.g., serum or growth factor) to activate the p70S6K pathway.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE: Denature equal amounts of protein from each sample and separate by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p70S6K antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p70S6K antibody to normalize for protein loading.



[Click to download full resolution via product page](#)

Workflow for Western Blot Analysis of p70S6K Phosphorylation.

Conclusion

Bisindolylmaleimide V is a specialized chemical probe with a distinct pharmacological profile. Its inactivity against PKC, coupled with its inhibitory effect on p70S6K, makes it an invaluable tool for researchers dissecting the complexities of cellular signaling. By serving as a negative control in PKC studies and a targeted inhibitor in the mTOR pathway, **Bisindolylmaleimide V** enables a more precise understanding of the roles these kinases play in health and disease, thereby aiding in the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. pnas.org [pnas.org]
- To cite this document: BenchChem. [Bisindolylmaleimide V: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667442#bisindolylmaleimide-v-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com